molecular formula C18H15NO3 B1395540 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one CAS No. 860649-07-6

4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one

Cat. No. B1395540
CAS RN: 860649-07-6
M. Wt: 293.3 g/mol
InChI Key: PFVOVIRMXZOBKV-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one, or 4-HO-TQ, is an alkaloid compound found in the plant species Psilocybe cubensis, which is commonly known as the “magic mushroom”. 4-HO-TQ is an analog of the psychedelic compound psilocybin, and has similar effects on the central nervous system. It is currently being studied for its potential therapeutic uses, as well as for its ability to induce altered states of consciousness.

Mechanism of Action

4-HO-TQ acts on the central nervous system by binding to serotonin receptors, specifically 5-HT2A receptors. This binding leads to an increase in serotonin levels, which can produce a variety of effects, including altered states of consciousness, increased creativity, and decreased anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HO-TQ are still largely unknown. However, some research suggests that it may have a variety of effects, including increased serotonin levels, increased dopamine levels, and increased levels of the neurotransmitter glutamate. It has also been suggested that 4-HO-TQ may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-HO-TQ in laboratory experiments include its ability to induce altered states of consciousness, its potential therapeutic uses, and its potential as a cognitive enhancer. However, there are some limitations to using 4-HO-TQ in laboratory experiments, including its potentially hazardous effects on the central nervous system, its limited availability, and its potential for misuse or abuse.

Future Directions

For research on 4-HO-TQ include further studies on its potential therapeutic uses, its ability to induce altered states of consciousness, and its potential as a cognitive enhancer. Other potential research directions include further studies on its biochemical and physiological effects, its potential anti-inflammatory and anti-cancer properties, and its potential for misuse or abuse. Additionally, further studies on the synthesis methods of 4-HO-TQ could lead to improved methods of production.

Scientific Research Applications

4-HO-TQ has been studied in a variety of scientific research applications. It has been studied as a potential treatment for depression, anxiety, and addiction, as well as for its ability to induce altered states of consciousness. It has also been studied for its potential to act as a cognitive enhancer, as well as for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

4-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17-13-7-3-4-8-14(13)22-18(21)15(17)16-12-6-2-1-5-11(12)9-10-19-16/h1-8,16,19-20H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVOVIRMXZOBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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